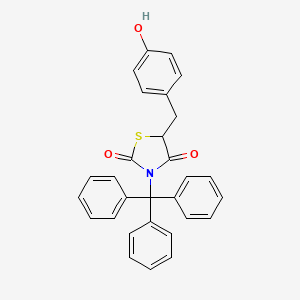![molecular formula C14H13NO4S B8780467 2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)
2-[4-(benzenesulfonamido)phenyl]acetic Acid
概要
説明
2-[4-(benzenesulfonamido)phenyl]acetic Acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonamido)phenyl]acetic Acid typically involves the reaction of 4-aminobenzenesulfonamide with phenylacetic acid under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzenesulfonamide and phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative coupling agents or catalysts may be explored to optimize the process .
化学反応の分析
Types of Reactions
2-[4-(benzenesulfonamido)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-[4-(benzenesulfonamido)phenyl]acetic Acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used to study enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-[4-(benzenesulfonamido)phenyl]acetic Acid involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. This inhibition leads to a decrease in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino-acetic acid: Another benzenesulfonamide derivative with similar structural features.
2-{4-[3-(trifluoromethyl)benzenesulfonamido]phenyl}acetic acid: A compound with a trifluoromethyl group that exhibits different chemical properties.
Uniqueness
2-[4-(benzenesulfonamido)phenyl]acetic Acid is unique due to its specific combination of a benzenesulfonamide group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H13NO4S |
|---|---|
分子量 |
291.32 g/mol |
IUPAC名 |
2-[4-(benzenesulfonamido)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-11-6-8-12(9-7-11)15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |
InChIキー |
JQEHNLDJCJHUGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Toluene-4-sulfonyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8780389.png)
![1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B8780399.png)
![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8780404.png)
![rel-tert-Butyl (3aR,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8780412.png)
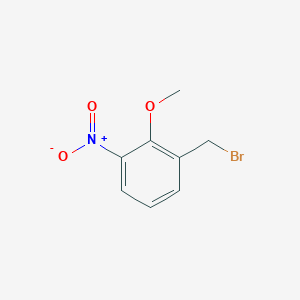
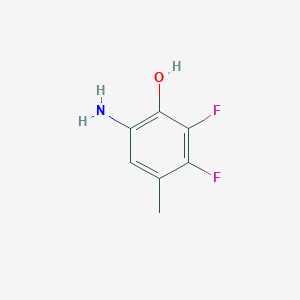
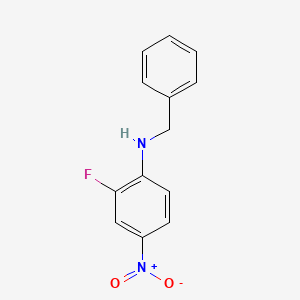
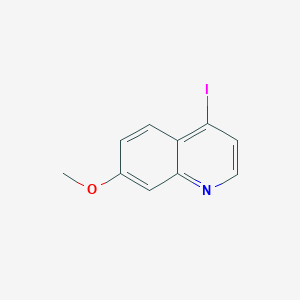

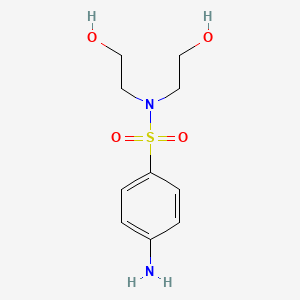
![N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide](/img/structure/B8780473.png)
![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)

